molecular formula C5H9N3O2S B195860 N,N-Dimethyl-1H-imidazole-1-sulfonamide CAS No. 78162-58-0

N,N-Dimethyl-1H-imidazole-1-sulfonamide

Cat. No. B195860
Key on ui cas rn: 78162-58-0
M. Wt: 175.21 g/mol
InChI Key: YRRWNBMOJMMXQY-UHFFFAOYSA-N
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Patent
US05359051

Procedure details

Imidazole was treated with dimethyl amino sulfonyl chloride providing 1-(dimethylaminosulfonyl)-imidazole, which was subsequently treated with n-butyl lithium and t-butyldimethylsilyl chloride to afford 1-(dimethylaminosulfonyl)-2-(t-butyldimethylsilyl)-imidazol e. This material was treated with n-butyllithium and tri-n-butyltin chloride to afford the target compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[CH3:6][N:7]([CH3:12])[S:8](Cl)(=[O:10])=[O:9]>>[CH3:6][N:7]([CH3:12])[S:8]([N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(S(=O)(=O)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(S(=O)(=O)N1C=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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